Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate

Lipophilicity LogP Physicochemical Properties

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, also known as triethyl hexane-1,3,3-tricarboxylate, is a branched triester compound (C15H26O6) derived from glutaric acid. It features a central carbon substituted with a propyl chain and two ethoxycarbonyl groups, in addition to a third ester moiety on the main carbon chain, resulting in a molecular weight of 302.36 g/mol.

Molecular Formula C15H26O6
Molecular Weight 302.367
CAS No. 32806-70-5
Cat. No. B563629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-propyl-2-(ethoxycarbonyl)glutarate
CAS32806-70-5
Synonyms1,3,3-Hexanetricarboxylic Acid Triethyl Ester; 
Molecular FormulaC15H26O6
Molecular Weight302.367
Structural Identifiers
SMILESCCCC(CCC(=O)OCC)(C(=O)OCC)C(=O)OCC
InChIInChI=1S/C15H26O6/c1-5-10-15(13(17)20-7-3,14(18)21-8-4)11-9-12(16)19-6-2/h5-11H2,1-4H3
InChIKeyBJVXPLMKKPKWHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate (CAS 32806-70-5): Procurement Guide and Core Chemical Profile


Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, also known as triethyl hexane-1,3,3-tricarboxylate, is a branched triester compound (C15H26O6) derived from glutaric acid [1]. It features a central carbon substituted with a propyl chain and two ethoxycarbonyl groups, in addition to a third ester moiety on the main carbon chain, resulting in a molecular weight of 302.36 g/mol . This compound is recognized for its role as a versatile chemical intermediate, with noted applications ranging from organic synthesis to use as a plasticizer in polymer formulations . Its complex ester structure imparts specific physical properties, such as a predicted boiling point of 340.6±22.0 °C and a density of 1.054±0.06 g/cm³ [2], which are key considerations for its selection in specialized research and industrial processes.

Why Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate (CAS 32806-70-5) Is Not Interchangeable with Common Analogs


The selection of diethyl 2-propyl-2-(ethoxycarbonyl)glutarate over its analogs is driven by its specific molecular geometry and physicochemical profile, which cannot be replicated by generic or closely related esters. Substituting the 2-propyl group for a smaller alkyl chain, such as an ethyl group, results in a different homolog with altered physical properties and chemical behavior . These differences manifest in key metrics like lipophilicity (LogP) and boiling point, which are critical for applications requiring precise solubility, volatility, or compatibility in reaction mixtures or polymer matrices [1]. Therefore, generic substitution without a detailed comparative analysis can lead to unexpected outcomes in synthesis yields, purification processes, or material performance .

Comparative Performance Evidence for Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate (CAS 32806-70-5)


Lipophilicity Comparison: Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate vs. Its Ethyl Homolog

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate exhibits a higher calculated lipophilicity compared to its closest analog, diethyl 2-ethyl-2-(ethoxycarbonyl)glutarate. The predicted LogP value for the target compound is 2.7 [1], whereas the LogP for the ethyl-substituted analog is reported as 1.8523 . This quantifiable difference indicates a distinct solubility and partitioning behavior, with the propyl derivative being more hydrophobic.

Lipophilicity LogP Physicochemical Properties Drug Design

Volatility Assessment: Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate Boiling Point vs. In-Class Compounds

The target compound, diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, has a predicted boiling point of 340.6±22.0 °C at 760 mmHg [1]. This value is significantly higher than that of simpler diethyl esters, such as diethyl glutarate (boiling point approx. 237 °C [2]), a baseline in the class. This higher boiling point is a direct consequence of its higher molecular weight and increased Van der Waals interactions, making it more thermally stable and less volatile.

Volatility Thermal Stability Boiling Point Chemical Processing

Molecular Complexity and Topology: Comparative Rotatable Bond and Heavy Atom Count

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate possesses 13 rotatable bonds and 21 heavy atoms [1]. In contrast, its ethyl analog has a slightly reduced complexity due to the shorter alkyl chain, with a molecular weight of 288.34 g/mol versus 302.36 g/mol . The increased number of rotatable bonds (13 vs. a lower number for simpler esters) confers greater conformational flexibility, which can influence binding affinities in biological systems or entanglement in polymer chains.

Molecular Flexibility Topological Analysis Chemoinformatics QSAR

Functional Application as a Plasticizer: Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate in Polymer Formulations

Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is explicitly cited for use as a plasticizer in various polymer formulations to enhance flexibility and durability . While specific performance metrics (e.g., glass transition temperature depression in a specific polymer matrix) are not available in the open literature, this designated industrial application distinguishes it from other in-class compounds that may serve solely as synthetic intermediates.

Plasticizer Polymer Formulation Material Science Flexibility

Optimal Research and Industrial Applications for Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate (CAS 32806-70-5)


Specialty Plasticizer in Polymer Blends

This compound is suited for use as a specialty plasticizer in polymer formulations where enhanced flexibility and durability are required [1]. Its higher molecular weight and branched structure, relative to simpler esters, can contribute to improved compatibility with certain polymers and potentially lower migration rates compared to lower molecular weight plasticizers.

Intermediate in the Synthesis of Lipophilic Pharmaceuticals

The higher predicted LogP value of 2.7 [1] makes diethyl 2-propyl-2-(ethoxycarbonyl)glutarate a strategic intermediate for constructing lipophilic pharmacophores. Its branched ester groups can be selectively hydrolyzed to introduce a carboxylic acid moiety at a later synthetic stage, while the propyl chain enhances overall molecular lipophilicity, a desirable trait for improving the oral bioavailability of drug candidates.

Model Compound for Studying Ester Hydrolysis and Transesterification

With its multiple ester groups in distinct chemical environments (geminal esters on a tertiary carbon and a primary ester), this compound serves as an excellent model substrate for studying selectivity in ester hydrolysis or transesterification reactions. Its high boiling point of 340.6±22.0 °C [2] also allows for exploring these reactions at elevated temperatures without significant substrate loss, a common limitation with more volatile analogs.

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